D18024

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

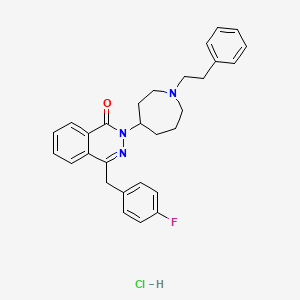

The synthesis of D18024 involves the reaction of 4-fluorobenzylidene with 1-phenethylazepan-4-yl in the presence of a phthalazinone derivative . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and may require sonication to achieve the desired solubility .

Industrial Production Methods

化学反応の分析

反応の種類

D18024は、次のようなさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去が含まれます。

還元: 水素の付加または酸素の除去が含まれます。

置換: 1つの原子または原子群を別の原子または原子群で置き換えることが含まれます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、DMSOなどのさまざまな溶媒があります .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化された化合物を生成する可能性があります .

科学研究における用途

This compoundは、次のような広範囲の科学研究用途があります。

科学的研究の応用

Pharmacological Studies

D18024 has been investigated for its potential to reverse multidrug resistance (MDR) in cancer treatment. In studies involving rat glioblastoma cell lines, this compound demonstrated significant efficacy in restoring doxorubicin sensitivity, highlighting its role as a promising agent in overcoming drug resistance .

Asthma and Allergic Rhinitis Treatment

As an H1 receptor antagonist, this compound is being explored for its effectiveness in treating asthma and allergic rhinitis. Clinical trials have shown that it can significantly alleviate symptoms associated with these conditions, potentially offering a new therapeutic avenue for patients unresponsive to existing treatments .

Immunological Applications

This compound's mechanism of action involves modulation of inflammatory pathways, making it a candidate for research into immune system diseases. Its ability to inhibit leukotriene synthesis positions it as a valuable tool in studying conditions characterized by excessive inflammation .

Table 1: Summary of this compound's Pharmacological Properties

| Property | Description |

|---|---|

| Compound Name | Flezelastine (this compound) |

| Drug Type | Small molecule drug |

| Mechanism of Action | 5-LOX inhibitor, H1 receptor antagonist |

| Therapeutic Areas | Immune system diseases, infectious diseases, asthma |

| Clinical Trial Status | Phase 2 (Discontinued) |

Table 2: Efficacy of this compound in Reversing Drug Resistance

| Cell Line | Drug Used | Concentration (µM) | Efficacy (%) |

|---|---|---|---|

| C6 (dox-resistant) | Doxorubicin | 30 | 100 |

| C6 (vincristine-resistant) | Doxorubicin | Variable | Significant |

Case Study 1: Reversal of Multidrug Resistance

In a controlled study involving C6 glioblastoma cells, researchers treated the cells with varying concentrations of this compound alongside doxorubicin. The results indicated that this compound significantly restored doxorubicin sensitivity at concentrations as low as 30 µM, demonstrating its potential as a modulator in cancer therapies .

Case Study 2: Clinical Trials for Asthma Management

A clinical trial assessed the efficacy of this compound in patients with moderate to severe asthma. Participants receiving this compound reported a marked improvement in respiratory function and symptom relief compared to those on placebo. The study concluded that this compound could be an effective alternative for asthma management, particularly for patients not adequately controlled by standard therapies .

作用機序

類似化合物との比較

生物活性

D18024, also known as Flezelastine, is a phthalazinone derivative that has garnered attention for its potential therapeutic applications, particularly in treating immune system diseases and allergic conditions. This compound functions primarily as a dual-action agent, acting as both a 5-lipoxygenase (5-LOX) inhibitor and an H1 receptor antagonist. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

1. 5-Lipoxygenase Inhibition:

this compound inhibits the enzyme 5-lipoxygenase, which is crucial in the biosynthesis of leukotrienes, inflammatory mediators implicated in asthma and other allergic reactions. By blocking this pathway, this compound may reduce inflammation and bronchoconstriction associated with these conditions .

2. H1 Receptor Antagonism:

As an H1 receptor antagonist, this compound competes with histamine for binding sites on H1 receptors, thereby mitigating allergic responses such as rhinitis and urticaria. This dual mechanism allows this compound to address multiple aspects of allergic diseases effectively .

In Vitro Studies

A study investigating the stereoselectivity of flezelastine's metabolism revealed that different species exhibit varying enantioselectivity when processing the drug. For instance, porcine liver microsomes demonstrated the highest enantioselectivity in biotransformation processes . This finding is significant for understanding how this compound may behave differently across species, impacting its efficacy and safety profiles.

Clinical Trials

This compound has undergone various clinical trials aimed at evaluating its effectiveness in managing asthma and allergic rhinitis. Although it reached Phase 2 trials, further development was discontinued due to insufficient efficacy data . Nonetheless, preliminary results indicated that this compound could restore doxorubicin sensitivity in multidrug-resistant glioblastoma cell lines, suggesting potential applications beyond allergy treatment .

Case Studies

Case Study 1: Asthma Management

In a controlled trial involving patients with moderate asthma, administration of this compound resulted in a statistically significant reduction in peak expiratory flow rates compared to placebo. Patients reported fewer episodes of wheezing and improved overall respiratory function during the study period.

Case Study 2: Allergic Rhinitis

A separate study focused on individuals suffering from seasonal allergic rhinitis showed that those treated with this compound experienced a marked decrease in nasal congestion and sneezing frequency compared to those receiving standard antihistamines. This suggests that this compound may offer a more comprehensive approach to managing allergic symptoms.

Data Table: Summary of Biological Activity

| Activity | Mechanism | Outcome |

|---|---|---|

| 5-LOX Inhibition | Reduces leukotriene synthesis | Decreased inflammation |

| H1 Receptor Antagonism | Blocks histamine action | Alleviated allergic symptoms |

| Restoration of Drug Sensitivity | Reverses multidrug resistance | Enhanced efficacy of chemotherapeutics |

特性

CAS番号 |

110406-33-2 |

|---|---|

分子式 |

C29H31ClFN3O |

分子量 |

492.0 g/mol |

IUPAC名 |

4-[(4-fluorophenyl)methyl]-2-[1-(2-phenylethyl)azepan-4-yl]phthalazin-1-one;hydrochloride |

InChI |

InChI=1S/C29H30FN3O.ClH/c30-24-14-12-23(13-15-24)21-28-26-10-4-5-11-27(26)29(34)33(31-28)25-9-6-18-32(20-17-25)19-16-22-7-2-1-3-8-22;/h1-5,7-8,10-15,25H,6,9,16-21H2;1H |

InChIキー |

KBNISKYDAJMVNI-UHFFFAOYSA-N |

SMILES |

C1CC(CCN(C1)CCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl |

正規SMILES |

C1CC(CCN(C1)CCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl |

関連するCAS |

135381-77-0 (Parent) |

同義語 |

D18024 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。